molecular formula C14H11ClF3N B15092432 C-(5-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine

C-(5-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine

Cat. No.: B15092432
M. Wt: 285.69 g/mol
InChI Key: ATVKUWGWAUKACS-UHFFFAOYSA-N
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Description

C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine is a compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The specific structure of this compound includes a chlorine atom and a trifluoromethyl group attached to the biphenyl moiety, along with a methylamine group. This unique combination of functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine typically involves several steps, starting with the formation of the biphenyl core One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalystFinally, the methylamine group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with methylamine in the presence of a reducing agent .

Chemical Reactions Analysis

C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the replacement of the chlorine or trifluoromethyl groups with other functional groups.

    Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may interact with specific protein targets to exert its therapeutic effects .

Comparison with Similar Compounds

C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine can be compared with other biphenyl derivatives that have similar structures but different functional groups. Some similar compounds include:

The uniqueness of C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .

Properties

Molecular Formula

C14H11ClF3N

Molecular Weight

285.69 g/mol

IUPAC Name

[3-chloro-5-[4-(trifluoromethyl)phenyl]phenyl]methanamine

InChI

InChI=1S/C14H11ClF3N/c15-13-6-9(8-19)5-11(7-13)10-1-3-12(4-2-10)14(16,17)18/h1-7H,8,19H2

InChI Key

ATVKUWGWAUKACS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)CN)Cl)C(F)(F)F

Origin of Product

United States

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